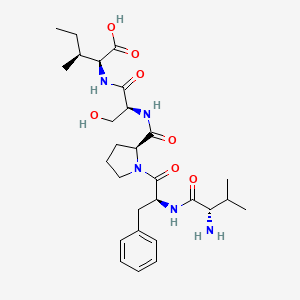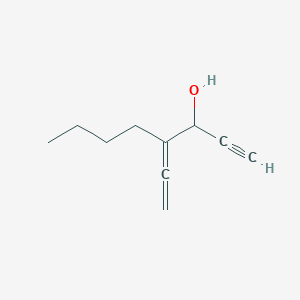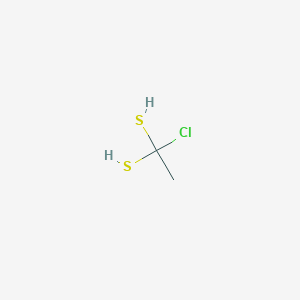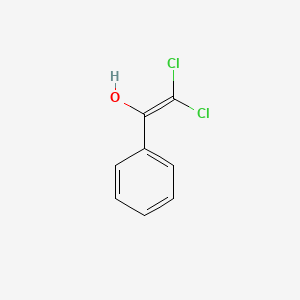![molecular formula C9H18O6S B14225362 tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-75-1](/img/structure/B14225362.png)
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is an organic compound that features a tert-butyl ester group, a hydroxyl group, and a methanesulfonyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of a suitable precursor. One common method involves the reaction of tert-butyl 3-hydroxybutanoate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and sulfonylation reactions apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl ester group can be substituted by nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of tert-butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate.
Reduction: Formation of tert-butyl 3-hydroxybutanol.
Substitution: Formation of tert-butyl 3-hydroxy-4-(substituted)butanoate derivatives.
Scientific Research Applications
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxybutanoate: Lacks the methanesulfonyl ester group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate: An oxidized form of the compound with different reactivity.
tert-Butyl 3-hydroxy-4-[(methylsulfonyl)oxy]butanoate: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of both a hydroxyl group and a methanesulfonyl ester group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
828276-75-1 |
|---|---|
Molecular Formula |
C9H18O6S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C9H18O6S/c1-9(2,3)15-8(11)5-7(10)6-14-16(4,12)13/h7,10H,5-6H2,1-4H3 |
InChI Key |
SFSXPFZUVYTHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(COS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)


![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)

![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)


![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
